molecular formula C8H8FNO2 B1603198 1-Fluoro-3,5-dimethyl-2-nitrobenzene CAS No. 315-13-9

1-Fluoro-3,5-dimethyl-2-nitrobenzene

Cat. No. B1603198
CAS RN: 315-13-9
M. Wt: 169.15 g/mol
InChI Key: XGLWCYVNZDSDNQ-UHFFFAOYSA-N
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Description

1-Fluoro-3,5-dimethyl-2-nitrobenzene is a chemical compound with the molecular formula C8H8FNO2 and a molecular weight of 169.16 . It is commonly used in scientific research and the chemical industry.


Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves the use of silver sulfate, copper acetate, 2,9-dimethyl-1,10-o-phenanthroline, 2-nitro-4-fluorobenzoic acid, and sodium chloride in dimethyl sulfoxide at 160 °C in the presence of oxygen .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C8H8FNO2/c1-5-3-6(2)8(10(11)12)7(9)4-5/h3-4H,1-2H3 and the SMILES string CC1=CC(=C(C(=C1)F)N+[O-])C .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can participate in nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

This compound is a yellow, crystalline compound. It has a molecular weight of 169.15 g/mol .

Scientific Research Applications

Synthesis and Reaction Mechanisms

  • Synthesis of Nitrobenzene Derivatives : The synthesis of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene demonstrates the versatility of fluoro-nitrobenzene compounds in organic synthesis. This compound was synthesized with a high yield, showcasing the reactivity of such molecules in forming complex structures (Sweeney, McArdle, & Aldabbagh, 2018).

  • Aromatic Nucleophilic Substitution : Research on di- and trifluorobenzenes' reactions provides insight into the concerted mechanism of aromatic nucleophilic substitution, which is relevant for understanding how substitutions can be effectively conducted on fluoro-nitrobenzene derivatives (Goryunov et al., 2010).

  • Replacement of Nitro Group and Fluorine Atom : The study on the mechanism of replacing nitro groups and fluorine atoms in meta-substituted nitrobenzenes by phenols highlights the chemical reactivity and potential applications of fluoro-nitrobenzene compounds in synthetic chemistry (Khalfina & Vlasov, 2005).

Molecular Interactions and Properties

  • Dissociative Electron Attachment : The investigation of temporary anion states and dissociative electron attachment to nitrobenzene derivatives, including fluoro-nitrobenzenes, provides valuable information on their electronic properties and interactions with electrons, which can be important for understanding their behavior in various chemical processes (Asfandiarov et al., 2007).

  • Fluorescence Quenching Experiments : The study of fluorescence quenching by electron transfer in nitrobenzene derivatives illustrates the potential use of fluoro-nitrobenzene compounds in developing fluorescence-based sensors and probes (Rosspeintner et al., 2007).

Safety and Hazards

This compound is considered hazardous. It is toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

The primary target of 1-Fluoro-3,5-dimethyl-2-nitrobenzene is the aromatic ring structure of benzene derivatives . The compound interacts with the pi electrons in the benzene ring, which are delocalized in six p orbitals above and below the plane of the benzene ring .

Mode of Action

The mode of action of this compound involves electrophilic aromatic substitution . The compound acts as an electrophile, forming a sigma-bond with the benzene ring and generating a positively charged benzenonium intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving benzene and its derivatives . The compound’s interaction with the benzene ring can lead to the formation of various substituted benzene derivatives . .

Pharmacokinetics

It is known that the compound’s adme (absorption, distribution, metabolism, and excretion) properties can significantly impact its bioavailability

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . This can lead to the creation of various benzene derivatives, depending on the specific conditions and reactants present

Action Environment

The action of this compound can be influenced by various environmental factors . For example, the compound should be handled in a well-ventilated area to avoid breathing in dust, gas, or vapors . Additionally, contact with skin and eyes should be avoided, and personal protective equipment should be worn when handling the compound . These precautions can help ensure the compound’s efficacy and stability.

properties

IUPAC Name

1-fluoro-3,5-dimethyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-5-3-6(2)8(10(11)12)7(9)4-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLWCYVNZDSDNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)F)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80619255
Record name 1-Fluoro-3,5-dimethyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

315-13-9
Record name 1-Fluoro-3,5-dimethyl-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=315-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Fluoro-3,5-dimethyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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